molecular formula C24H20FN3O6S B2777935 Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-20-7

Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2777935
M. Wt: 497.5
InChI Key: LJBIPHHYNLVXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s name suggests it is a derivative of thieno[3,4-d]pyridazine, which is a heterocyclic compound. The various substituents indicate the presence of different functional groups which could influence its properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reactivity of the starting materials and intermediates.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the structure of the compound.



Chemical Reactions Analysis

The compound’s reactivity would be studied using various chemical reactions. The presence of different functional groups suggests that it could participate in a variety of reactions.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined.


Scientific Research Applications

Anticancer Activity

Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has shown potential in anticancer research. A study by Abdel-Motaal, Alanzy, & Asem (2020) utilized a related compound as a building block for synthesizing new heterocycles. These compounds displayed potent activity against colon HCT-116 human cancer cell lines, suggesting potential therapeutic applications in cancer treatment.

Synthesis of Novel Compounds

Research by Wu et al. (2006) explored the synthesis of novel compounds using a related substrate, which led to the discovery of fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. This indicates its utility in developing new chemical classes with diverse applications.

Antimicrobial Evaluation

A study by Farag, Kheder, & Mabkhot (2008) utilized a similar compound in the synthesis of new pyrimidine derivatives, which were then evaluated for antimicrobial properties. This research contributes to the development of new antimicrobial agents.

Enzymatic Activity

The compound has also been used in research investigating enzymatic activity. Abd & Awas (2008) synthesized derivatives that showed a potent effect on increasing the reactivity of cellobiase, an enzyme involved in the breakdown of certain sugars.

Safety And Hazards

The compound’s safety profile would be evaluated using various assays. This could include testing for toxicity, mutagenicity, and environmental impact.


Future Directions

Future research could involve studying the compound’s potential applications, optimizing its synthesis, or investigating its mechanism of action in more detail.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general approach and may not apply exactly to your specific compound.


properties

IUPAC Name

ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O6S/c1-4-34-24(31)19-16-12-35-22(26-21(29)15-6-5-7-17(32-2)20(15)33-3)18(16)23(30)28(27-19)14-10-8-13(25)9-11-14/h5-12H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBIPHHYNLVXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.